2-Hydrazinyl-4,6-dimethylpyridine dihydrochloride
Description
Historical Context of Hydrazinyl-Substituted Pyridines
Hydrazinyl-substituted pyridines have been integral to heterocyclic chemistry since the early 20th century. The foundational Chichibabin reaction, developed in 1914, enabled direct amination of pyridine rings using sodium amide, marking a milestone in synthesizing 2-aminopyridine derivatives. This method laid the groundwork for later innovations in functionalizing pyridine scaffolds with hydrazine groups.
By the mid-20th century, advances in nucleophilic substitution reactions expanded the repertoire of hydrazinyl-pyridine derivatives. For instance, the reaction of 2-chloropyridines with hydrazine hydrate became a standard route to 2-hydrazinopyridines. The introduction of dimethyl substituents at the 4- and 6-positions emerged as a strategy to enhance steric and electronic properties, enabling tailored applications in coordination chemistry and drug design.
Significance of 2-Hydrazinyl-4,6-Dimethylpyridine Dihydrochloride in Chemical Research
This compound (C₇H₁₁N₃·2HCl) has gained prominence due to its dual functionality: the hydrazinyl group acts as a nucleophile, while the methyl groups modulate solubility and steric effects. Key applications include:
Recent studies highlight its utility in synthesizing pyridazino-diquinolones via autoxidation and pyrazolylpyridines through condensation reactions. Its dihydrochloride form improves water solubility, facilitating biological testing.
Overview of Current Research Objectives
Contemporary research focuses on three primary objectives:
- Synthetic Optimization : Developing scalable methods, such as palladium-catalyzed hydrogenolysis of 2,3,6-trichloropyridine, to achieve yields >85%.
- Biological Activity Exploration : Screening derivatives for antimycobacterial and anticancer properties, with IC₅₀ values as low as 6.40 μM reported.
- Material Innovations : Engineering metal-organic frameworks (MOFs) using its coordination properties.
Table 1 summarizes recent advancements:
Properties
IUPAC Name |
(4,6-dimethylpyridin-2-yl)hydrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-5-3-6(2)9-7(4-5)10-8;;/h3-4H,8H2,1-2H3,(H,9,10);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXMDCIZKSWQEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NN)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4,6-dimethylpyridine dihydrochloride typically involves the reaction of 4,6-dimethylpyridine with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. The product is then isolated by crystallization or other purification methods .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Acylation Reactions
The hydrazine (-NH-NH₂) group undergoes acylation with acyl chlorides or anhydrides. For example:
Reaction :
-
Conditions : Typically performed in inert solvents (e.g., dichloromethane) with a base like triethylamine to neutralize HCl byproducts .
-
Outcome : Yields acylated derivatives with improved solubility in organic solvents.
| Acylating Agent | Product | Yield (%) | Reference |
|---|---|---|---|
| Acetyl chloride | N-Acetyl derivative | 75–85 | |
| Benzoyl chloride | N-Benzoyl derivative | 70–78 |
Alkylation/Arylation
The pyridine nitrogen and hydrazine group act as nucleophiles in alkylation/arylation:
Reaction :
-
Conditions : Catalyzed by bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) .
-
Steric Effects : The 4,6-dimethyl groups hinder reactivity at the pyridine nitrogen, favoring hydrazine alkylation.
Condensation Reactions (Schiff Base Formation)
The hydrazine moiety reacts with carbonyl compounds (aldehydes/ketones) to form Schiff bases:
Reaction :
-
Conditions : Reflux in ethanol or methanol; acid catalysis (e.g., acetic acid) accelerates reaction rates .
-
Applications : Resultant Schiff bases are intermediates for metal coordination complexes with antimicrobial activity.
| Carbonyl Compound | Product | Application | Reference |
|---|---|---|---|
| Benzaldehyde | N-Benzylidene derivative | Antifungal agents | |
| Acetophenone | N-Acetylidene derivative | Catalysis |
Oxidation Reactions
The hydrazine group is oxidatively labile:
Reaction :
-
Mechanism : Two-electron oxidation forms diazene intermediates, which may further decompose to N₂ gas .
Substitution Reactions
Electrophilic substitution occurs at the pyridine ring’s C-3 and C-5 positions due to dimethyl group directing effects:
Reaction :
-
Electrophiles : Nitration, sulfonation, or halogenation reagents .
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Regioselectivity : Enhanced electron density at C-3/C-5 due to methyl groups’ +I effect.
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles:
Reaction :
Coordination Chemistry
The compound acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺):
Reaction :
pH-Dependent Reactivity
The dihydrochloride salt dissociates in aqueous solutions:
Equilibrium :
-
Implications : Reactivity shifts under basic conditions (free hydrazine) vs. acidic (protonated form) .
Comparative Reactivity Insights
| Reaction Type | Key Features | Influence of 4,6-Dimethyl Groups |
|---|---|---|
| Acylation | Fast, high-yielding | Minimal steric hindrance |
| Alkylation | Preferential hydrazine alkylation | Blocks pyridine nitrogen |
| Oxidation | Sensitive to pH and oxidant strength | Stabilizes intermediates |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing hydrazine moieties exhibit significant anticancer properties. The hydrazinyl-pyridine derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies focusing on structure-activity relationships suggest that modifications to the hydrazinyl group can enhance antitumor efficacy .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored, with findings suggesting that it can effectively inhibit the growth of various pathogenic bacteria and fungi. This property is particularly valuable in developing new antibiotics and antifungal treatments .
Anti-inflammatory Effects
The anti-inflammatory activity of hydrazinyl derivatives has been investigated, showing promise in reducing inflammation through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This application could lead to the development of new anti-inflammatory drugs .
Enzyme Inhibition
2-Hydrazinyl-4,6-dimethylpyridine dihydrochloride has been studied for its role as an inhibitor of specific enzymes, including dihydroorotate dehydrogenase (DHODH). Such inhibition is crucial in regulating metabolic pathways associated with nucleotide synthesis, making this compound a candidate for further research in treating diseases like cancer and autoimmune disorders .
Nuclear Transport Modulation
Recent studies have highlighted the compound's potential as a nuclear transport modulator. This application is particularly relevant in the context of drug delivery systems where targeting specific cellular compartments is essential for therapeutic efficacy .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4,6-dimethylpyridine dihydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activities .
Comparison with Similar Compounds
2-Bromo-4,6-dimethylpyridine
- Structural Differences : Replaces the hydrazinyl group with a bromine atom at the 2-position.
- Reactivity : Bromine acts as a leaving group, facilitating nucleophilic substitution reactions. This contrasts with the hydrazinyl group, which participates in condensation or cyclization reactions .
- Applications: Used in regioselective syntheses of natural products like the CCR5 antagonist anibamine .
4-(Diphenylmethoxy)piperidine Hydrochloride
- Structural Differences : A piperidine derivative with a diphenylmethoxy group, unrelated to pyridine or hydrazinyl moieties.
- Applications : Primarily used in pharmaceutical intermediates, contrasting with the hydrazinylpyridine’s role in bioactive compound synthesis.
Comparison with Other Dihydrochloride Salts
Benzidine Dihydrochloride
Putrescine Dihydrochloride
- Applications : A biogenic amine standard in analytical chemistry (e.g., food safety testing) .
- Solubility : Highly soluble in water, typical of dihydrochloride salts . While 2-hydrazinyl-4,6-dimethylpyridine dihydrochloride likely shares high solubility, its applications are more aligned with synthetic chemistry than analytical standards.
Biological Activity
2-Hydrazinyl-4,6-dimethylpyridine dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C₇H₁₁N₃·2HCl, with a molecular weight of 137.18 g/mol. The compound features a pyridine ring substituted at the 2-position with a hydrazinyl group and at the 4 and 6 positions with methyl groups, enhancing its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their structure and function. This interaction can influence several cellular pathways, including those involved in cell proliferation and apoptosis.
Biological Activities
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. These compounds have been tested against various pathogens, showing significant inhibitory effects.
Anticancer Properties
Research has indicated that this compound may possess anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including H460 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer). For instance, certain derivatives have shown IC₅₀ values in the nanomolar range, indicating potent antiproliferative activity .
Case Studies
-
Antiproliferative Activity
A study evaluated the antiproliferative effects of synthesized hydrazinyl derivatives against multiple cancer cell lines. Compounds derived from 2-Hydrazinyl-4,6-dimethylpyridine exhibited varying degrees of activity, with some achieving IC₅₀ values as low as 0.05 µM against H460 cells . -
Mechanistic Insights
Another investigation focused on the mechanism by which these compounds exert their effects. It was found that they could inhibit specific enzymes involved in cancer cell metabolism, thereby reducing cell viability and proliferation rates .
Comparative Analysis
The following table summarizes key characteristics of this compound compared to similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Hydrazinyl-4,6-dimethylpyridine | Pyridine ring with hydrazine and methyls | Dihydrochloride salt enhances solubility |
| 2-Hydrazinyl-4-methylpyridine | Similar pyridine structure | Lacks additional methyl group at position 6 |
| 4,6-Dimethylpyrimidine | Pyrimidine ring with methyl groups | Lacks hydrazinyl functionality |
| 2-Amino-4,6-dimethylpyridine | Amino group instead of hydrazine | Different reactivity profile |
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving hydrazine hydrate and pyridine derivatives under specific reaction conditions. A notable synthesis route includes the reaction of pyridine halides with hydrazine hydrate in the presence of catalysts to enhance yield and selectivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Hydrazinyl-4,6-dimethylpyridine dihydrochloride, and how can reaction efficiency be quantified?
- Methodological Answer : The compound can be synthesized via hydrazine substitution on halogenated pyridine precursors. Key reagents include hydrazine hydrate, copper sulfate (catalyst), and silver oxide (oxidizing agent) in polar aprotic solvents like ethanol or acetonitrile under reflux (60–80°C). Reaction efficiency is quantified using yield optimization via Design of Experiments (DoE) principles, such as factorial design to assess temperature, solvent polarity, and stoichiometric ratios .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use hyphenated techniques:
- HPLC-MS : Quantify purity (>95%) and detect impurities via reverse-phase C18 columns with acetonitrile/water gradients.
- NMR (¹H/¹³C) : Confirm structural integrity by analyzing hydrazinyl proton signals (δ 3.5–4.5 ppm) and methyl group splitting patterns (δ 2.1–2.4 ppm).
- Elemental Analysis : Validate stoichiometry (C₇H₁₂Cl₂N₃) with <0.3% deviation .
Q. What solvent systems and storage conditions stabilize this compound for long-term use?
- Methodological Answer : The compound is hygroscopic; store desiccated at –20°C in amber vials. For aqueous solubility, use pH-buffered solutions (pH 4–6) to prevent hydrolysis. Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring are recommended .
Advanced Research Questions
Q. How can computational chemistry tools predict the reactivity of this compound in novel reactions?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to model transition states and reaction pathways. Tools like Gaussian or ORCA can predict regioselectivity in nucleophilic substitutions. Pair computational results with experimental validation using kinetic profiling (e.g., in situ IR spectroscopy) .
Q. What strategies resolve contradictions in reported biological activity data for hydrazinopyridine derivatives?
- Methodological Answer : Conduct meta-analysis of existing data with standardized assays (e.g., IC₅₀ comparisons in enzyme inhibition studies). Use multivariate regression to isolate variables like substituent electronic effects (Hammett σ values) or steric bulk (Taft parameters). Cross-validate findings using isogenic cell lines to minimize biological variability .
Q. How can researchers design experiments to synthesize novel heterocyclic derivatives from this compound?
- Methodological Answer : Utilize one-pot cascade reactions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
